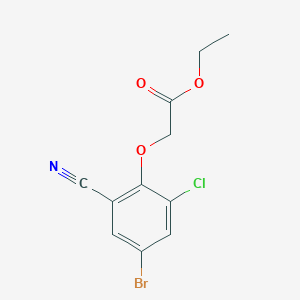

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

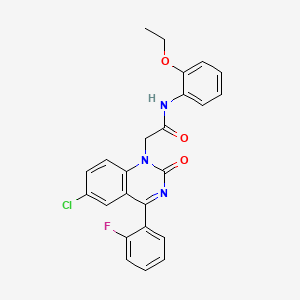

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H9BrClNO3 . It is the ethyl ester of a bromoacetic acid .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2CO2) which is further connected to a phenoxy group (C6H4O) that is substituted with bromo, chloro, and cyano groups at positions 4, 2, and 6 respectively .科学的研究の応用

Synthetic Applications

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate serves as a precursor for the synthesis of various polymers and small molecules with potential applications in materials science and medicinal chemistry. For instance, it can be employed in the synthesis of monomers for conductive polymers, as illustrated by Anderson et al., who described a procedure for the rapid synthesis of a monomer used in the production of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV), highlighting its significance in the development of electronic and optoelectronic devices (Anderson, Bagge, Webber, Zarras, & Davis, 2008).

Biological Evaluation

In the realm of biological applications, derivatives of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate have been evaluated for their potential as enzyme inhibitors. Boztaş et al. explored the synthesis and biological evaluation of bromophenol derivatives, including the impact of cyclopropyl ring opening, on inhibiting enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets for the treatment of conditions like Alzheimer's disease, Parkinson's disease, and senile dementia, indicating the chemical's potential for contributing to novel therapeutic agents (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Material Science Applications

In material science, Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate can be utilized in the development of corrosion inhibitors for metals. Lgaz et al. demonstrated the effectiveness of chalcone derivatives, structurally related to Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate, as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the chemical's application in protecting industrial materials (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).

Antioxidant Properties

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate derivatives have also been explored for their antioxidant properties. Zhang et al. isolated phenolic compounds from walnut kernels, showcasing the potential of related compounds in scavenging free radicals and contributing to the antioxidant capacity of natural products. This research underscores the potential of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate derivatives in enhancing the antioxidant properties of dietary supplements and functional foods (Zhang, Liao, Moore, Wu, & Wang, 2009).

特性

IUPAC Name |

ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHFGSEJXOYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)

![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)

![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)

![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)